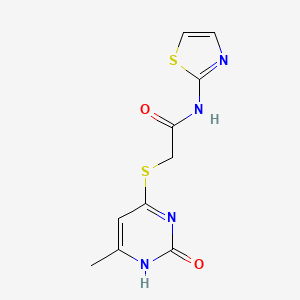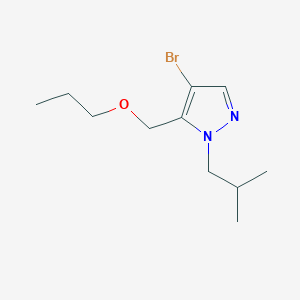
4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies. This compound is widely used in the synthesis of other chemical compounds and has been found to have several biochemical and physiological effects. In
Scientific Research Applications
4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole has several scientific research applications. It is widely used in the synthesis of other chemical compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been found to have potential applications in the field of cancer research. Studies have shown that 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole can inhibit the growth of cancer cells by inducing apoptosis.
Mechanism of Action
The mechanism of action of 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole has several biochemical and physiological effects. This compound has been found to have anti-inflammatory properties and can inhibit the expression of certain cytokines that are involved in the inflammatory response. Additionally, 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole has been found to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole in lab experiments is its versatility. This compound can be used in the synthesis of various chemical compounds and has potential applications in several research fields. Additionally, 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of using this compound is its potential toxicity. Studies have suggested that 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole may have toxic effects on certain cell types, and caution should be taken when handling this compound.
Future Directions
There are several future directions for research involving 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole. One potential direction is the exploration of this compound's potential applications in the field of materials science. Studies have suggested that 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole may have unique properties that could make it useful in the development of new materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research. Finally, there is a need for more studies to evaluate the potential toxicity of 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole and to develop safety guidelines for handling this compound in lab experiments.
In conclusion, 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies. This compound has several scientific research applications, including in the synthesis of other chemical compounds and in cancer research. While there are several advantages to using 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole in lab experiments, caution should be taken due to its potential toxicity. Finally, there are several future directions for research involving this compound, including its potential applications in materials science and cancer research.
Synthesis Methods
The synthesis of 4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole involves the reaction between 1-isobutyl-3-(propoxymethyl)-1H-pyrazole-4-carbaldehyde and N-bromosuccinimide. The reaction is carried out in the presence of a catalyst such as triphenylphosphine and a solvent such as dichloromethane. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
properties
IUPAC Name |
4-bromo-1-(2-methylpropyl)-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-5-15-8-11-10(12)6-13-14(11)7-9(2)3/h6,9H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJFYOJWPVIUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893537.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2893540.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)
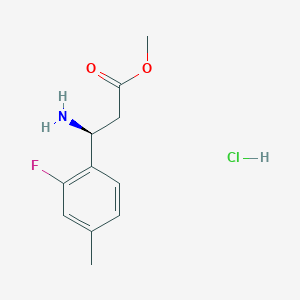
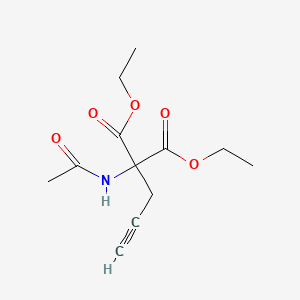
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2893546.png)

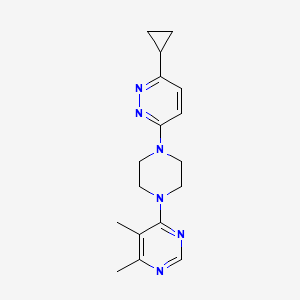
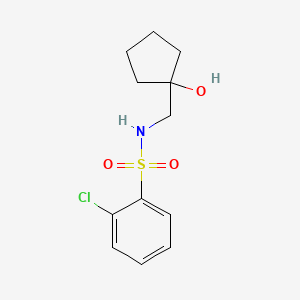

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2893558.png)
